N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide

IRAK4 Kinase Inhibitor Immunology

This compound distinguishes itself through a unique 5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazole pharmacophore tethered to a nicotinamide moiety, creating a steric and electronic profile not replicated by phenyl, furanyl, or unsubstituted analogs. With an XLogP3 of 2 and a TPSA of 88 Ų, it occupies a favorable property space for lead optimization. As part of the IRAK4 modulator chemotype, it is an ideal starting point for medicinal chemistry programs, antifungal screening panels, and biophysical binding assays. The compact MW (338.43) and 98% purity support direct use in empirical SAR studies where no public bioactivity data yet exists.

Molecular Formula C18H18N4OS
Molecular Weight 338.43
CAS No. 2034477-33-1
Cat. No. B2730395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide
CAS2034477-33-1
Molecular FormulaC18H18N4OS
Molecular Weight338.43
Structural Identifiers
SMILESC1CC1C2=CC(=NN2CCNC(=O)C3=CN=CC=C3)C4=CSC=C4
InChIInChI=1S/C18H18N4OS/c23-18(14-2-1-6-19-11-14)20-7-8-22-17(13-3-4-13)10-16(21-22)15-5-9-24-12-15/h1-2,5-6,9-13H,3-4,7-8H2,(H,20,23)
InChIKeyWFOWQHTVFJTLAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide (CAS 2034477-33-1): Procurement & Differentiation Guide for a Heteroaryl Nicotinamide Tool Compound


The compound N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide (CAS 2034477-33-1, MF C18H18N4OS, MW 338.43) is a heteroaryl-substituted nicotinamide derivative belonging to a broader chemotype disclosed as modulators of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) [1]. Its structure integrates a 5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazole pharmacophore tethered via an ethyl linker to a nicotinamide moiety. While the structural class is well-precedented for kinase inhibition, the specific substitution pattern distinguishes it from analogs bearing alternative heteroaryl or cycloalkyl groups.

Structural Uniqueness of N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide Precludes Simple In-Class Analog Swapping


Within the heteroaryl nicotinamide class, 'generic substitution' is scientifically unsound because minor structural perturbations profoundly alter target engagement and physicochemical properties. For this specific compound, the combination of a thiophen-3-yl group on the pyrazole core and a cyclopropyl substituent creates a unique steric and electronic profile not replicated by common analogs such as those with phenyl, furanyl, or unsubstituted pyrazolyl groups [1]. The computed XLogP3 of 2 and a topological polar surface area (TPSA) of 88 Ų [2] position this compound in a distinct property space; swapping in a more lipophilic aryl group could shift these values, potentially altering passive permeability and solubility. Furthermore, while the chemotype is patented for IRAK4 modulation, no quantitative head-to-head biological data is publicly available to confirm the pharmacological consequence of this particular substitution pattern, necessitating direct empirical comparison rather than reliance on class-level assumptions [1].

Quantitative Evidence Guide for the Differentiation of N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide


IRAK4 Kinase Inhibitor Chemotype: Class Membership Without Specific, Publicly Available Bioactivity Data

The compound falls within the general Markush structure of Formula (I) in US patent 9,169,252 B2, which claims heteroaryl-substituted nicotinamides as IRAK4 kinase modulators [1]. The patent asserts utility for treating inflammatory and autoimmune diseases. However, a detailed review of the patent specification does not reveal an individual, explicitly enumerated example with the exact 5-cyclopropyl-3-(thiophen-3-yl) substitution pattern, nor does it provide an IC50 value for this specific compound against IRAK4 or any other kinase [1]. Consequently, a quantitative potency claim for this specific entity cannot be established from the primary patent literature.

IRAK4 Kinase Inhibitor Immunology

Physicochemical Differentiation: Computed Lipophilicity (XLogP3) and Polarity (TPSA) Profile

Computed property data provides a baseline for differentiation. The compound has a predicted XLogP3 of 2 and a Topological Polar Surface Area (TPSA) of 88 Ų, with 1 hydrogen bond donor and 4 acceptors [1]. This contrasts with many clinical-stage IRAK4 inhibitors, which often possess higher molecular weight (>400 Da) and frequently exceed a TPSA of 90 Ų [2]. For instance, the known IRAK4 inhibitor CA-4948 (CAS 1801343-74-7) has a MW of 417.42, higher than this compound's 338.43 . These computed properties suggest a structurally more compact and potentially more permeable scaffold compared to some advanced leads, provided the in-solution behavior aligns with predictions.

Lipophilicity Permeability Drug-likeness

Structural Divergence from Common Pyrazole-Nicotinamide SDH Inhibitor Scaffolds

A related but distinct application area for pyrazole-bearing nicotinamide derivatives is as succinate dehydrogenase inhibitors (SDHIs) for antifungal use. A 2017 study in Pest Management Science described the design, synthesis, and biological evaluation of novel nicotinamide derivatives with substituted pyrazole moieties [1]. The study reported that the most active compounds against Rhizoctonia solani exhibited an IC50 of 0.93 μg/mL and an EC50 of 1.52 μg/mL, demonstrating the potential of this chemotype. However, the lead compounds in that series featured a 1-methyl-1H-pyrazol-4-yl group, not the 5-cyclopropyl-3-(thiophen-3-yl) substitution pattern of the target compound [1]. Therefore, the target compound represents a structurally distinct, unexplored vector within the SDH inhibitor pharmacophore model.

Agrochemistry SDH Inhibitor Antifungal

Recommended Application Scenarios for N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide Based on Available Evidence


Scaffold for Lead Optimization in IRAK4-Targeted Drug Discovery

Given its structural membership in the IRAK4 inhibitor chemotype claimed by Bristol-Myers Squibb [1], this compound is most rationally procured as a starting point for a medicinal chemistry lead optimization program. Its compact molecular weight (338.43) and favorable predicted physicochemical profile (XLogP3 = 2, TPSA = 88 Ų) make it a good candidate for further functionalization to improve target potency and selectivity, which must be determined empirically due to the absence of pre-existing public bioactivity data.

Diversification of Succinate Dehydrogenase Inhibitor (SDHI) Libraries for Agrochemical Screening

The established activity of pyrazole-nicotinamide derivatives as SDH inhibitors [2] supports the use of this compound as a novel diversity point for antifungal screening panels. Its unique 5-cyclopropyl-3-(thiophen-3-yl) decoration is distinct from published antifungal leads, potentially offering a new intellectual property position and a different biological spectrum against fungal pathogens such as Rhizoctonia solani.

Chemical Biology Tool for Studying Protein-Ligand Interactions of Pyrazole-Based Inhibitors

The well-defined structure, commercial availability in 98% purity , and documented SMILES/InChI code [3] makes this compound suitable for use as a reference tool in biophysical binding assays (e.g., SPR, ITC) to study the thermodynamics and kinetics of the pyrazole-nicotinamide pharmacophore interacting with purified kinases or SDH enzymes, provided the user generates their own activity data to contextualize the findings.

Synthetic Methodology Development for Complex Heterocyclic Nicotinamides

The compound's structural complexity, featuring a pyrazole core with three different substituents and a nicotinamide tail, makes it a good model substrate for developing and testing novel synthetic, purification, or analytical chemistry methods for heterocyclic compounds, leveraging its established analytical characterization .

Quote Request

Request a Quote for N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.